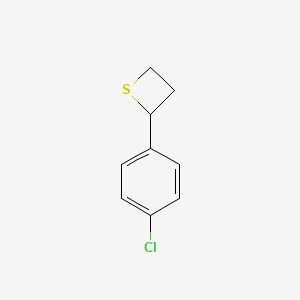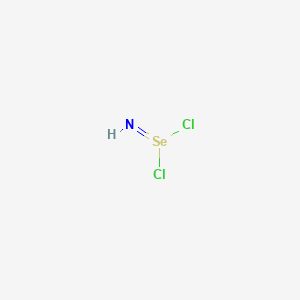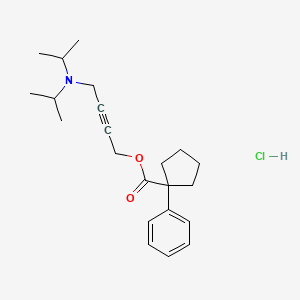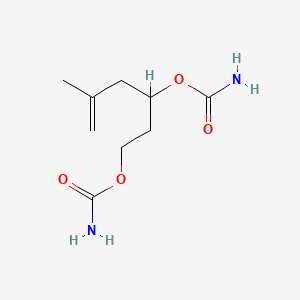
2-Methyl-2-propenyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 2-methyl-2-propenyl-1,3-propanediol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-propenyl-1,3-propanediol with phosgene or a similar carbonylating agent in the presence of a base. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired dicarbamate product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propenyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Methyl-2-propenyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including sedative and muscle relaxant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meprobamate: Known for its anxiolytic properties.
Carisoprodol: Possesses strong muscle relaxant activity.
Lorbamate: Another compound with sedative effects.
Uniqueness
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
25451-32-5 |
|---|---|
Formule moléculaire |
C9H16N2O4 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(3-carbamoyloxy-5-methylhex-5-enyl) carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-6(2)5-7(15-9(11)13)3-4-14-8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)(H2,11,13) |
Clé InChI |
MGHALAVECSSUGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CCOC(=O)N)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




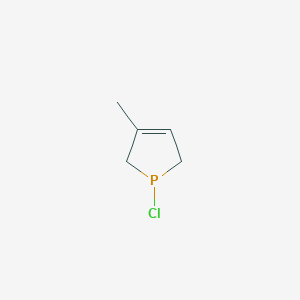


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)



